

An In-Depth Technical Guide to the Physical Properties of 3,5-Dimethoxyphenylacetonitrile

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Compound of Interest

Compound Name: 3,5-Dimethoxyphenylacetonitrile

Cat. No.: B135023

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This guide provides a comprehensive overview of the essential physical and spectroscopic properties of **3,5-Dimethoxyphenylacetonitrile** (CAS No. 13388-75-5), a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to explain the causality behind experimental choices and to provide robust, self-validating protocols for property determination.

Core Molecular and Physical Characteristics

3,5-Dimethoxyphenylacetonitrile is a crystalline solid at room temperature, characterized by a substituted aromatic ring linked to a nitrile functional group via a methylene bridge.^[1] This structure dictates its physical behavior, including its melting point, solubility, and spectroscopic signature.

A summary of its core physical properties is presented below for quick reference. Each of these properties will be explored in greater detail in the subsequent sections, which include field-proven experimental protocols for their verification.

Property	Value	Source(s)
CAS Number	13388-75-5	[2][3]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[2][3]
Molecular Weight	177.20 g/mol	[2][3]
Appearance	White to light yellow or orange crystalline solid/powder	[1][4]
Melting Point	54 - 58 °C	[1][4][5]
Boiling Point	178 °C at 10 mmHg	[1]
Predicted Boiling Point	316.7 ± 27.0 °C at 760 mmHg	[4]
Predicted Density	1.082 ± 0.06 g/cm ³	[4]
Solubility	Soluble in common organic solvents such as ethanol and dimethylformamide	[4]

Thermal Properties: Melting Point Analysis

The melting point is a critical parameter that serves as a primary indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities will depress and broaden this range.[2] For a research-grade compound like **3,5-Dimethoxyphenylacetonitrile**, precise and accurate determination is paramount.

Causality of Method Selection

Two primary methods are employed for melting point determination: the capillary method and Differential Scanning Calorimetry (DSC).

- **Capillary Method:** This traditional technique is excellent for rapid, routine checks of purity. It relies on visual observation of the phase change in a packed capillary tube heated in a controlled block or oil bath.[6] Its accessibility and speed make it a staple in synthetic chemistry labs.

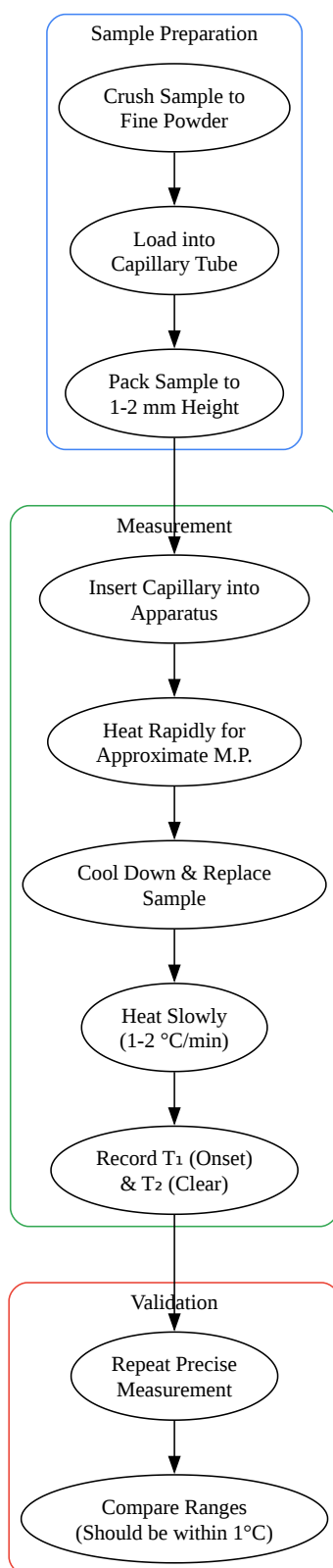
- Differential Scanning Calorimetry (DSC): For definitive thermodynamic data, DSC is the authoritative method.^[7] It measures the heat flow required to raise the sample's temperature compared to a reference.^{[8][9]} This provides not only a highly accurate melting temperature (T_m) but also the enthalpy of fusion (ΔH_{fus}), offering deeper insight into the crystalline structure. For drug development and material science, where thermal stability is crucial, DSC is the gold standard.^[10]

Experimental Protocol 1: Capillary Melting Point Determination

This protocol describes a self-validating system for obtaining a reliable melting point range.

- Sample Preparation:
 - Place a small amount of dry **3,5-Dimethoxyphenylacetonitrile** onto a clean, dry watch glass.
 - Crush the crystals into a fine powder using a spatula.
 - Take a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.
 - Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed sample height of 1-2 mm is ideal.
- Initial Rapid Determination:
 - Insert the prepared capillary into the heating block of a melting point apparatus.
 - Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.^[3] This prevents time wastage during precise measurements.
- Precise Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.

- Prepare two more capillary samples. This redundancy validates the consistency of the measurement.
- Insert a new capillary and heat the block to about 15°C below the approximate melting point.
- Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, thermometer, and block.[\[2\]](#)[\[3\]](#)
- Record the temperature at which the first drop of liquid appears (T_1).
- Record the temperature at which the last crystal melts completely (T_2). The melting range is $T_1 - T_2$.
- Validation:
 - Repeat the precise determination with the second sample. The two measured ranges should agree within 1°C.



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Solubility Profile: Guiding Formulation and Purification

Understanding the solubility of **3,5-Dimethoxyphenylacetonitrile** is fundamental for its use in synthesis, purification (e.g., crystallization), and formulation. The "like dissolves like" principle is a useful starting point, suggesting its solubility in polar organic solvents and insolubility in water due to its predominantly nonpolar aromatic structure.

Causality of Solvent Selection

A systematic approach to solubility testing provides a comprehensive profile. The chosen solvents are designed to probe different intermolecular interactions:

- Water (H₂O): Tests for high polarity and hydrogen bonding capacity.
- 5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.
- 5% Hydrochloric Acid (HCl): Tests for basic functional groups (like amines).
- Methanol (MeOH) / Ethanol (EtOH): Common polar protic solvents.
- Dichloromethane (DCM) / Ethyl Acetate (EtOAc): Common solvents of intermediate polarity.
- Hexanes: A nonpolar solvent.

Experimental Protocol 2: Qualitative Solubility Assessment

- Preparation: Aliquot approximately 20-30 mg of the compound into a series of labeled small test tubes.
- Solvent Addition: Add 1 mL of a chosen solvent to the corresponding test tube.
- Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the tube) for 60 seconds.
- Observation: Observe the mixture against a contrasting background.

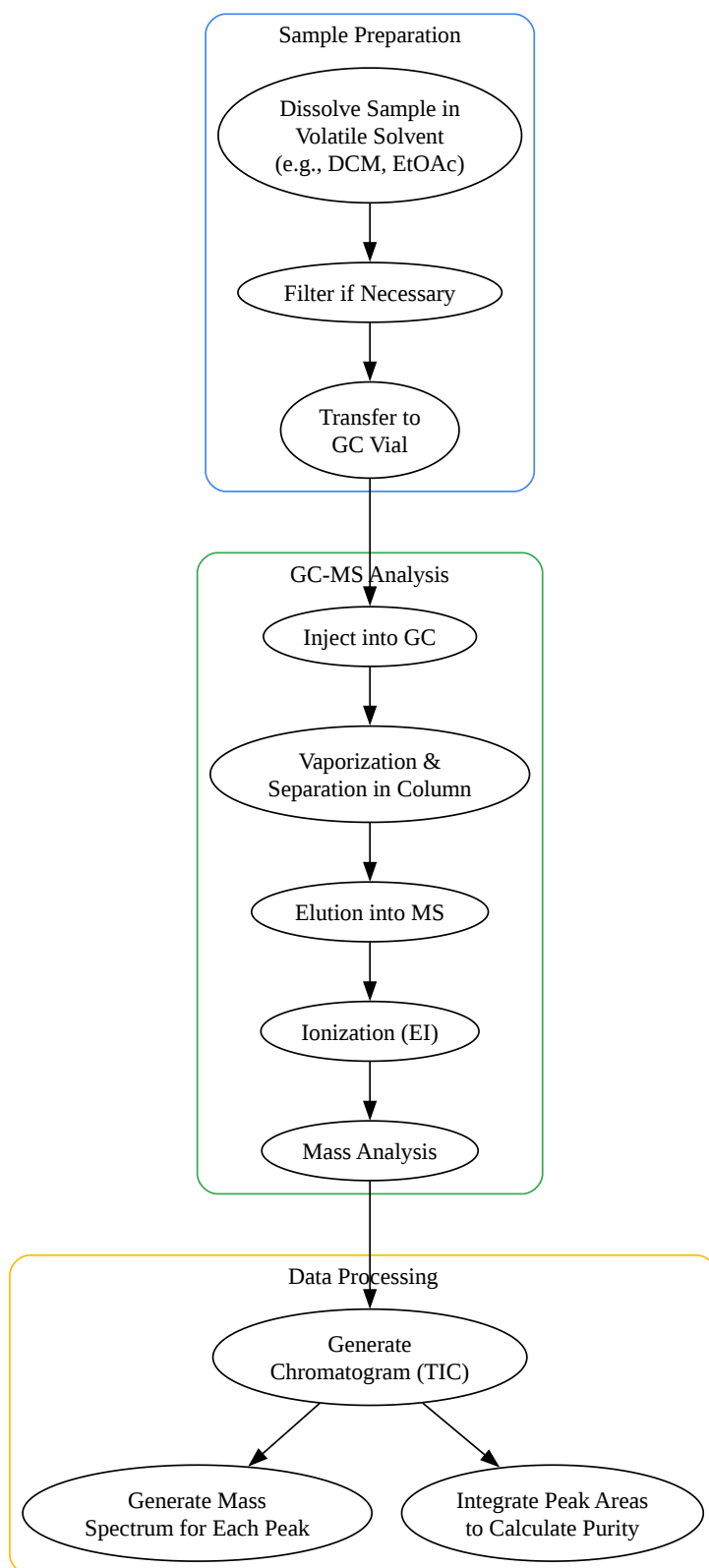
- Soluble: The solid completely dissolves, leaving a clear solution.
- Partially Soluble: Some solid dissolves, but a significant portion remains.
- Insoluble: The solid does not appear to dissolve at all.
- Documentation: Record the results for each solvent in a systematic table. For solvents where the compound is insoluble at room temperature, the tube can be gently warmed to test for temperature-dependent solubility, which is crucial information for recrystallization procedures.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule, confirming its structure and assessing its purity.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical Basis: GC-MS is the definitive technique for assessing the purity of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then ionizes and fragments each component, providing a mass spectrum that serves as a unique molecular identifier. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.



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General Protocol:

- Sample Preparation: Prepare a dilute solution of **3,5-Dimethoxyphenylacetonitrile** (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- Instrument Setup:
 - Install a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).
 - Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).
 - Set the injector temperature (e.g., 250°C) and MS transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas.
- Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
- Data Interpretation: The primary peak in the resulting total ion chromatogram (TIC) should correspond to the target compound. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.

Infrared (IR) Spectroscopy

Theoretical Basis: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for confirming the presence of key functional groups. For **3,5-Dimethoxyphenylacetonitrile**, the most characteristic absorptions are the C≡N stretch of the nitrile and various stretches associated with the dimethoxy-substituted aromatic ring. The C≡N stretch is particularly diagnostic, appearing in a relatively uncongested region of the spectrum.

Expected IR Absorptions:

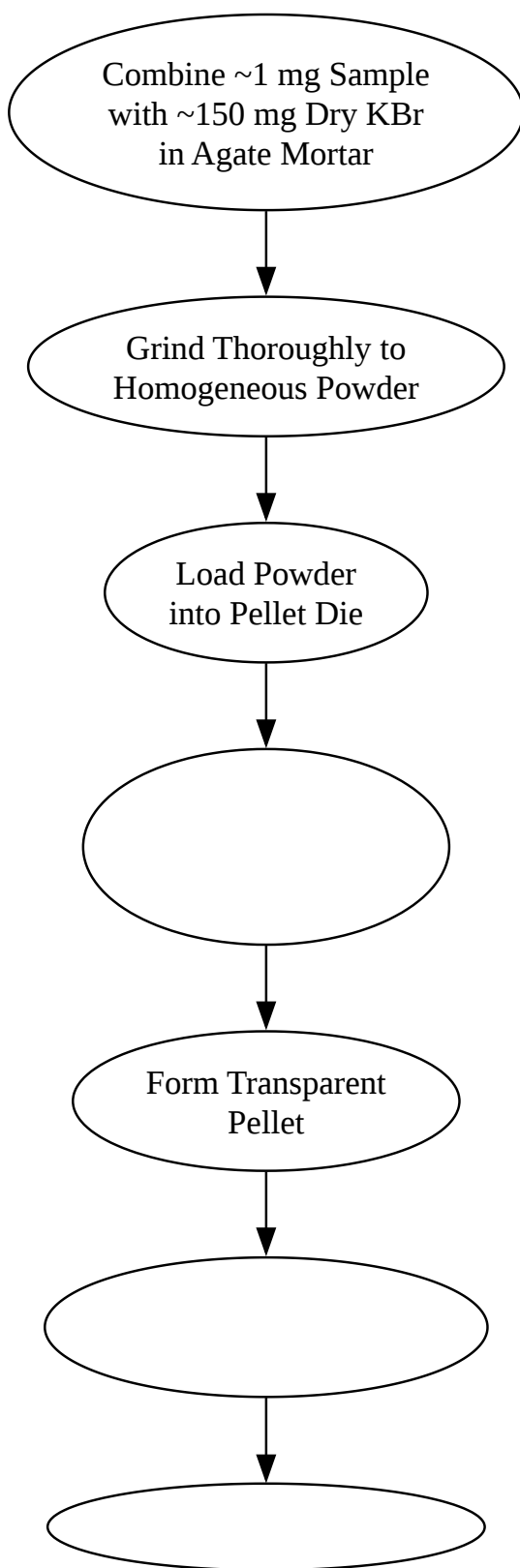
- ~3050-3000 cm⁻¹: Aromatic C-H stretching.
- ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃ groups).
- ~2250-2230 cm⁻¹: C≡N stretching. This peak is expected to be sharp and of medium-to-strong intensity. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.

- $\sim 1600\text{ cm}^{-1}$ and $\sim 1470\text{ cm}^{-1}$: Aromatic C=C ring stretching.
- $\sim 1200\text{-}1000\text{ cm}^{-1}$: Strong C-O stretching from the aryl ether methoxy groups.

Experimental Protocol 3: KBr Pellet Preparation for Solid-State FT-IR

This method is standard for acquiring high-quality IR spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.^[5]

- Preparation: Ensure all equipment (agate mortar, pestle, die set) and the spectroscopy-grade KBr are thoroughly dry, as water shows broad absorption bands that can obscure the spectrum.^[5]
- Mixing: Place $\sim 1\text{-}2\text{ mg}$ of **3,5-Dimethoxyphenylacetonitrile** and $\sim 100\text{-}200\text{ mg}$ of dry KBr powder into the agate mortar.^[1]
- Grinding: Gently but thoroughly grind the two powders together for 1-2 minutes until a fine, homogeneous mixture is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to prevent scattering.^[5]
- Pellet Formation:
 - Transfer a portion of the mixture into the pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for 1-2 minutes.^[5] The KBr will flow under pressure to form a transparent or translucent pellet.
- Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the spectrum.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: At the time of this writing, publicly accessible, experimentally verified ^1H and ^{13}C NMR spectra for **3,5-Dimethoxyphenylacetonitrile** are not readily available. The following interpretation is based on established principles of NMR spectroscopy and predicted chemical shifts, providing an authoritative expectation for the compound's NMR signature.

Theoretical Basis: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the chemical environment of magnetically active nuclei (like ^1H and ^{13}C).

- ^1H NMR: Provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).
- ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule.

Predicted ^1H NMR Spectrum (in CDCl_3):

- ~6.5-6.4 ppm (3H, multiplet): This signal would correspond to the three protons on the aromatic ring. Due to the symmetrical substitution pattern, the two protons ortho to the cyanomethyl group (at C2 and C6) would be chemically equivalent, and the proton para to it (at C4) would be unique. This would likely result in a doublet for the C2/C6 protons and a triplet for the C4 proton, which may overlap.
- ~3.8 ppm (6H, singlet): A strong singlet representing the six equivalent protons of the two methoxy ($-\text{OCH}_3$) groups.
- ~3.7 ppm (2H, singlet): A singlet corresponding to the two protons of the methylene ($-\text{CH}_2-$) group. This signal is a singlet because it has no adjacent proton neighbors.

Predicted ^{13}C NMR Spectrum (in CDCl_3):

- ~161 ppm: Quaternary carbons of the aromatic ring attached to the methoxy groups (C3 and C5).
- ~132 ppm: Quaternary carbon of the aromatic ring attached to the cyanomethyl group (C1).
- ~118 ppm: The nitrile carbon ($-\text{C}\equiv\text{N}$).

- ~108 ppm: Aromatic CH carbons ortho to the cyanomethyl group (C2 and C6).
- ~101 ppm: Aromatic CH carbon para to the cyanomethyl group (C4).
- ~56 ppm: The carbons of the two equivalent methoxy groups (-OCH₃).
- ~24 ppm: The carbon of the methylene group (-CH₂-).

Mass Spectrometry (MS)

Theoretical Basis: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Fragmentation Pattern:

- Molecular Ion (M^+): The primary peak of interest is the molecular ion peak, which corresponds to the intact molecule's mass. For C₁₀H₁₁NO₂, the expected m/z would be 177.
- Key Fragments: Benzyl nitriles often undergo fragmentation via cleavage of the benzylic bond. The most characteristic fragmentation would be the loss of the nitrile group or the formation of a stable tropylium-like ion. A prominent fragment would be expected at m/z 150, corresponding to the $[M-HCN]^+$ ion or a related rearrangement product. The base peak (most intense) is often the tropylium ion at m/z 91 in simple benzyl systems, but the dimethoxy substitution pattern here would lead to a substituted equivalent at m/z 151 ($[C_9H_{11}O_2]^+$).

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